3-Acetyl-4-hydroxyaniline Hydrochloride
CAS No.: 57471-32-6
Cat. No.: VC8166771
Molecular Formula: C8H10ClNO2
Molecular Weight: 187.62 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 57471-32-6 |
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Molecular Formula | C8H10ClNO2 |
Molecular Weight | 187.62 g/mol |
IUPAC Name | 1-(5-amino-2-hydroxyphenyl)ethanone;hydrochloride |
Standard InChI | InChI=1S/C8H9NO2.ClH/c1-5(10)7-4-6(9)2-3-8(7)11;/h2-4,11H,9H2,1H3;1H |
Standard InChI Key | VDWITVADMLXLNH-UHFFFAOYSA-N |
SMILES | CC(=O)C1=C(C=CC(=C1)N)O.Cl |
Canonical SMILES | CC(=O)C1=C(C=CC(=C1)N)O.Cl |
Introduction
Chemical Identity and Structural Characteristics
3-Acetyl-4-hydroxyaniline hydrochloride (CAS: 57471-32-6) is a substituted aniline derivative with the molecular formula and a molecular weight of 187.62 g/mol . Structurally, it features an acetyl group () at the 3-position and a hydroxyl group () at the 4-position of the benzene ring, with a hydrochloride salt enhancing its solubility in polar solvents .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 187.62 g/mol | |
Melting Point | 302°C (decomposes) | |
Solubility | Soluble in DMSO, methanol | |
Storage Conditions | Store below 30°C, avoid light |
Synthesis and Manufacturing
The compound is synthesized via acetylation of 4-hydroxyaniline using acetyl chloride or acetic anhydride under controlled conditions . A typical protocol involves:
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Acetylation: Reaction of 4-hydroxyaniline with acetyl chloride in the presence of a base (e.g., triethylamine) to form 3-acetyl-4-hydroxyaniline .
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Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt .
Alternative methods include electrochemical reduction or catalytic hydrogenation, but these are less common due to cost and complexity .
Applications in Pharmaceutical Chemistry
Intermediate in Drug Synthesis
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Paracetamol Production: Serves as a precursor in multi-step syntheses of acetaminophen, though less commonly than 4-aminophenol .
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Antihypertensive Agents: Used as an impurity reference standard in quality control for cardiac drugs .
Research Applications
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Bioconjugation: The acetyl group facilitates protein labeling in biochemical assays .
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Antimicrobial Studies: Preliminary screens indicate activity against Staphylococcus aureus (MIC: 128 µg/mL) .
Future Directions
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